Product packaging for Cpp-ala-ala-phe-pab(Cat. No.:CAS No. 90991-75-6)

Cpp-ala-ala-phe-pab

Cat. No.: B1238947
CAS No.: 90991-75-6
M. Wt: 574.6 g/mol
InChI Key: MLMNYUBKIOWMGU-XWOHNGHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Peptidomimetic Inhibitors in Biochemical Studies

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. frontiersin.orgnih.gov They represent a cornerstone in modern drug discovery and biochemical research, engineered to overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation (proteolysis) and poor bioavailability. nih.govresearchgate.net The primary goal in designing a peptidomimetic is to replicate the essential three-dimensional arrangement of amino acid residues—the pharmacophore—that is responsible for the peptide's biological activity, while improving its drug-like properties. nih.gov

These synthetic analogues are developed through various strategies, including modifications to the peptide backbone, incorporation of unnatural amino acids, or the replacement of labile peptide bonds with more stable isosteres. nih.gov This approach not only enhances stability but can also lead to improved potency and selectivity for the biological target. nih.gov In biochemical studies, peptidomimetics are invaluable as inhibitors to probe the function of enzymes, particularly proteases, and to modulate protein-protein interactions (PPIs) that govern numerous cellular processes. frontiersin.orgmdpi.com By selectively blocking an enzyme's active site, these inhibitors allow researchers to elucidate the enzyme's physiological role and its involvement in disease pathways. nih.govnih.gov

The mechanisms of inhibition can be either covalent, forming a permanent complex with the target enzyme, or non-covalent, involving reversible binding. mdpi.com The rational design of these inhibitors often begins with understanding the structure-activity relationship (SAR) of a natural peptide substrate to identify the key residues for interaction with the target protein. nih.gov

Historical Context of Cpp-Ala-Ala-Phe-pAb Discovery and Initial Characterization

The compound N-[1(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate, abbreviated as this compound, emerged from research focused on developing specific inhibitors for zinc metalloendopeptidases. researchgate.netontosight.ai It is a synthetic peptide analogue designed to act as a potent and specific inhibitor of thimet oligopeptidase (EC 3.4.24.15), an enzyme also known as endopeptidase 24.15. researchgate.netcore.ac.uk This enzyme is implicated in the metabolism of various bioactive peptides, including neurotensin, bradykinin, and precursors to enkephalin. researchgate.net

Initial studies suggested that this compound might also inhibit angiotensin-converting enzyme (ACE). However, subsequent research clarified this observation, demonstrating that the compound itself possesses no intrinsic ACE-inhibitory activity. The apparent inhibition was found to be an artifact caused by the contamination of some ACE preparations with another enzyme, endopeptidase 24.11 (neprilysin). This contaminating enzyme would cleave the Ala-Phe bond in this compound, and the resulting fragment was the actual source of ACE inhibition. researchgate.net

Structural and functional characterization has shown that these types of inhibitors bind to the target enzyme in a manner analogous to a substrate. core.ac.uk The N-terminal N-[1(R,S)-carboxy-3-phenylpropyl] (Cpp) group is designed to fit into the S1 subsite of the enzyme's active site, while the peptide portion (Ala-Ala-Phe) occupies the S' subsites. core.ac.uk The p-aminobenzoate (pAb) moiety also plays a significant role in binding, likely through an electrostatic interaction with the enzyme. core.ac.uk

Significance of this compound as a Research Probe

The primary significance of this compound lies in its utility as a selective research probe for investigating the physiological functions of thimet oligopeptidase (endopeptidase 24.15). researchgate.netcore.ac.uk The study of this enzyme has been historically challenging due to a lack of stable and highly selective inhibitors. researchgate.net this compound and its analogues helped to fill this gap, providing valuable tools to explore the enzyme's role in neuropeptide metabolism and other biological pathways. researchgate.net

The compound serves as a foundational scaffold for the development of more advanced inhibitors. Research has demonstrated that modifications to its peptide sequence can fine-tune its inhibitory potency and selectivity. For instance, substituting the P2' alanine (B10760859) with proline was shown to slightly increase binding affinity for thimet oligopeptidase. core.ac.uk Furthermore, a closely related analogue, Cpp-Ala-Ala-Tyr-pAb, has been used to develop inhibitors with discriminatory capacity between thimet oligopeptidase and the related enzyme neurolysin (EC 3.4.24.16). nih.gov

These peptidomimetic probes are crucial for activity-based protein profiling (ABPP), where they can be tagged with reporter molecules like fluorophores to visualize enzyme activity within cells and tissues. acs.orgrsc.org While instability due to cleavage by other proteases remains a challenge for some analogues, the continuous effort to create more robust versions underscores the importance of these compounds in advancing our understanding of metalloendopeptidase function. researchgate.net

Data Tables

Table 1: Inhibitory Activity of Cpp-Peptide-pAb Analogues on Thimet Oligopeptidase

CompoundKi (nM)Relative Potency
This compound 241.0
Cpp-Ala-Pro-Phe-pAb73.4
Cpp-Ala-Ala-Tyr-pAb161.5
Cpp-Ala-Ala-Trp-pAb700.34
Data sourced from research on structure/function relationships of carboxyphenylpropyl-peptide inhibitors. core.ac.uk Ki values represent the inhibition constant, with lower values indicating higher potency.

Table 2: Compound Names Mentioned

Abbreviation / Trivial NameFull Chemical Name
This compound N-[1(R,S)-carboxy-3-phenylpropyl]-Alanyl-Alanyl-Phenylalanyl-p-aminobenzoate
Cpp-Ala-Ala-Tyr-pAbN-[1(R,S)-carboxy-3-phenylpropyl]-Alanyl-Alanyl-Tyrosyl-p-aminobenzoate
Thimet oligopeptidaseMetalloendopeptidase EC 3.4.24.15
NeurolysinMetalloendopeptidase EC 3.4.24.16
NeprilysinMetalloendopeptidase EC 3.4.24.11

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N4O7 B1238947 Cpp-ala-ala-phe-pab CAS No. 90991-75-6

Properties

CAS No.

90991-75-6

Molecular Formula

C31H34N4O7

Molecular Weight

574.6 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-2-phenylethyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid

InChI

InChI=1S/C31H34N4O7/c1-19(32-26(31(41)42)18-22-11-7-4-8-12-22)27(36)33-20(2)28(37)35-29(38)25(17-21-9-5-3-6-10-21)34-24-15-13-23(14-16-24)30(39)40/h3-16,19-20,25-26,32,34H,17-18H2,1-2H3,(H,33,36)(H,39,40)(H,41,42)(H,35,37,38)/t19-,20-,25-,26?/m0/s1

InChI Key

MLMNYUBKIOWMGU-XWOHNGHUSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CC3=CC=CC=C3)C(=O)O

Synonyms

CPE-Ala-Ala-Phe-pAB
CPP-Ala-Ala-Phe-pAB
N-(1-carboxy-2-phenylethyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization of Cpp Ala Ala Phe Pab and Its Analogs

Methodologies for Peptide Synthesis

The construction of the Cpp-Ala-Ala-Phe-pAb backbone relies on established peptide synthesis methodologies, which can be broadly categorized into solid-phase and solution-phase techniques. The choice of method depends on factors such as desired scale, purity requirements, and the complexity of the final molecule.

Solid-Phase Peptide Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing peptides like Ala-Ala-Phe-pAb due to its efficiency and amenability to automation. beilstein-journals.orgnih.gov The process, first described by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. scienceopen.comamericanpeptidesociety.org

The synthesis of the Ala-Ala-Phe-pAb sequence typically employs the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. beilstein-journals.org The process begins with the attachment of a suitable linker to the resin, such as a derivative of p-aminobenzyl alcohol (PABA), which will ultimately form the pAb moiety. nih.govchemicalbook.com For instance, Fmoc-PABA can be loaded onto a 2-chlorotrityl chloride resin. nih.gov

The synthesis cycle proceeds as follows:

Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus. Activation is achieved using a variety of coupling reagents designed to form an amide bond efficiently and minimize racemization. bachem.com

Washing: The resin is thoroughly washed to remove excess reagents and by-products, a key advantage of SPPS that simplifies purification. americanpeptidesociety.org

This cycle is repeated for each amino acid (Phe, Ala, Ala). The final "Cpp" component, which is itself a peptide (e.g., oligo-arginine, Tat peptide) or a carboxyl-functionalized molecule, is coupled to the N-terminus of the completed Ala-Ala-Phe-pAb sequence. ebi.ac.ukgoogle.com Finally, the entire peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. nih.gov

Table 1: Common Coupling Reagents for Solid-Phase Peptide Synthesis

Reagent Name Full Name Key Features
HBTU 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate High coupling efficiency, commonly used in automated synthesizers. nih.gov
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Excellent for difficult couplings, less risk of racemization. nih.govnih.gov
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole Cost-effective carbodiimide (B86325) method, HOBt is added to suppress side reactions and racemization. ias.ac.in

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Powerful phosphonium-based reagent, useful for sterically hindered amino acids. |

Solution-Phase Synthetic Approaches

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and for synthesizing fragments that may be difficult to prepare on a solid support. nih.gov This method involves coupling protected amino acids or peptide fragments entirely in solution, followed by purification of the product after each step. ekb.egbachem.com

The synthesis of Ala-Ala-Phe-pAb in solution would typically involve a fragment condensation strategy to minimize repetitive purification steps. nih.gov For example, the dipeptide Boc-Ala-Ala-OH could be synthesized and then coupled to H-Phe-pAb, where the pAb moiety is a protected p-aminobenzylamide. The protecting groups (e.g., Boc for the N-terminus and benzyl (B1604629) esters for carboxyl groups) are chosen for their orthogonal removal conditions. bachem.com

Key challenges in solution-phase synthesis include the need for rigorous purification (e.g., crystallization or chromatography) after each coupling and deprotection step, and a higher risk of racemization during fragment coupling. ias.ac.inekb.eg Reagents like titanium tetrachloride have been explored in combination with microwave heating to achieve rapid and high-yield peptide bond formation in solution. mdpi.com

Post-Synthetic Modifications for Enhanced Research Utility

Once the core peptide is synthesized, it can be further modified to enhance its utility in research. These modifications can be introduced at the termini or on specific amino acid side chains to attach labels, alter stability, or conjugate other molecules of interest.

N-Terminal and C-Terminal Functionalizations

N-Terminal Functionalizations: The N-terminus is the primary site for attaching the cell-penetrating peptide (Cpp) component. Cpps are sequences that facilitate the transport of molecular cargo across cell membranes. google.com The conjugation can be achieved by forming a standard amide bond between the C-terminus of the Cpp and the N-terminus of the Ala-Ala-Phe-pAb peptide. Other N-terminal modifications can include:

Acetylation: To neutralize the N-terminal positive charge, which can mimic natural proteins and sometimes increase stability. sigmaaldrich.com

Fluorophore Conjugation: Attaching fluorescent dyes like Fluorescein (FITC) or cyanine (B1664457) dyes (Cy5) for visualization in cellular uptake and localization studies. cnr.it

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve solubility and in vivo stability. google.com

C-Terminal Functionalizations: The C-terminal p-aminobenzyl (pAb) group is itself a functionalization, often serving as a self-immolative spacer in prodrug or reporter systems. rsc.org The terminal amine of the p-aminobenzyl group is a versatile handle for further derivatization. For instance, it can be acylated to attach a therapeutic agent or a reporter molecule, a strategy commonly used in the design of antibody-drug conjugates (ADCs) where the peptide linker (e.g., Val-Cit or Phe-Lys) is cleaved by lysosomal proteases like Cathepsin B. mdpi.comnih.govresearchgate.net

Table 2: Examples of Terminal Functionalizations

Terminus Modification Type Example Modifier Purpose
N-Terminus Cell-Penetrating Peptide Tat peptide (GRKKRRQRRRPQ) Enhance cellular uptake. tandfonline.com
N-Terminus Labeling Fluorescein isothiocyanate (FITC) Fluorescence-based detection and imaging. cnr.it
N-Terminus Stabilizing Group Acetyl Group Neutralize charge, increase proteolytic resistance. sigmaaldrich.com
C-Terminus Linker Activation Acylation of p-aminobenzyl group Conjugation of reporter molecules or drugs. rsc.org

| C-Terminus | Charge Neutralization | Amidation | Increase stability by preventing enzymatic degradation. jpt.com |

Strategic Side Chain Derivatizations

The Ala-Ala-Phe-pAb sequence offers limited sites for side chain modification, as alanine's methyl side chain is unreactive. The primary target for derivatization is the phenyl ring of the Phenylalanine (Phe) residue. csic.es Modifications to the aromatic ring can be used to introduce probes or alter binding interactions.

Strategies for Phe derivatization include:

Using Pre-functionalized Analogs: The most common and controlled method is to incorporate a derivatized Phe analog during SPPS. Examples include using Fmoc-Phe(4-NO2)-OH or Fmoc-Phe(4-N3)-OH to introduce nitro or azido (B1232118) groups, respectively. The azido group is particularly useful as a handle for "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition). brieflands.com

On-Resin Modification: A novel method involves anchoring the Phe side chain to the resin via a triazene (B1217601) linker. acs.orgfigshare.comacs.org After peptide assembly, cleavage from the resin generates a diazonium salt at the para position of the phenyl ring, which can then be converted into various functional groups (e.g., halogens, hydroxyls). csic.esnih.gov

Table 3: Strategies for Phenylalanine Side Chain Derivatization

Method Reagent/Building Block Resulting Functionality Application
SPPS Incorporation Fmoc-Phe(4-N3)-OH p-azido-phenylalanine Bio-orthogonal conjugation via click chemistry. brieflands.com
SPPS Incorporation Fmoc-Phe(4-F)-OH p-fluoro-phenylalanine 19F-NMR studies, altered electronic properties.

| On-Resin Triazene Chemistry | Resin-bound Phe cleaved with mild acid | p-diazonium-phenylalanine | Intermediate for diverse functional group introduction (e.g., -I, -Br, -OH). acs.orgfigshare.com |

Design Principles for Analog Generation

Analogs of this compound are synthesized to probe structure-activity relationships (SAR), improve stability, or fine-tune biological activity. thermofisher.com The design of these analogs follows several key principles. cnr.it

Amino Acid Substitution: Systematically replacing amino acids in the core sequence can reveal the importance of each residue.

Alanine (B10760859) Scanning: Replacing a residue with Alanine to test the importance of the side chain (less relevant here as two residues are already Ala).

D-Amino Acid Substitution: Incorporating D-amino acids instead of the natural L-isomers can dramatically increase resistance to degradation by proteases. thermofisher.com

Non-proteinogenic Amino Acids: Replacing Phe with analogs like N-methyl-phenylalanine can alter backbone conformation and proteolytic stability. An analog named JA-2 replaces the second Ala with alpha-aminoisobutyric acid (Aib) and Phe with Tyr for enhanced stability. ebi.ac.uk

Backbone Modification: Altering the peptide backbone itself can confer unique properties. This includes N-methylation of amide bonds or the introduction of ester bonds (depsipeptides) to change hydrogen bonding patterns and conformational preferences. nih.gov

Linker and Cpp Modification: The Cpp and pAb linker can also be modified. Truncating or altering the Cpp sequence can identify the minimal sequence required for cell penetration. acs.org Modifying the electronics of the pAb linker by adding electron-withdrawing or -donating groups can modulate the rate of cleavage if it is part of a self-immolative system. mdpi.com

Table 4: Principles for Analog Design and Their Rationale

Design Principle Example Modification Research Purpose
Enhance Proteolytic Stability Replace L-Ala with D-Ala Reduce degradation by exopeptidases and endopeptidases. thermofisher.com
Probe Side Chain Interactions Replace Phe with Cyclohexylalanine Distinguish between steric and aromatic (π-stacking) interactions. mdpi.com
Alter Conformation Introduce an N-methylated amino acid Restrict backbone rotation, potentially locking in an active conformation. nih.gov
Optimize Cell Penetration Systematically truncate the Cpp sequence Identify the minimal effective domain for cellular uptake. acs.org

| Modulate Linker Cleavage | Add electron-withdrawing groups to the pAb ring | Alter the kinetics of self-immolation following enzymatic cleavage. mdpi.com |

Cyclization Strategies for Conformational Control

Linear peptides often exist as a flexible ensemble of conformations, and this conformational freedom can be entropically unfavorable for binding to a biological target. Cyclization is a widely used strategy to introduce conformational constraints, pre-organizing the peptide into a bioactive conformation that more readily binds to its target receptor or enzyme. explorationpub.commdpi.com This structural rigidity not only enhances binding affinity but also improves metabolic stability by making the peptide backbone less accessible to proteases. csic.esexplorationpub.com

Several cyclization strategies are employed in peptide chemistry:

Head-to-Tail Cyclization: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group. explorationpub.com

Side Chain-to-Side Chain Cyclization: Covalent linkage between the side chains of two amino acid residues within the sequence, often through amide, ether, or disulfide bonds. explorationpub.com

Backbone-to-Side Chain Cyclization: Linking the N- or C-terminus of the peptide to an amino acid side chain. explorationpub.com

Disulfide Bridging: The oxidation of two cysteine residues to form a cystine bridge is a common method for introducing a cyclic constraint. nih.gov

While specific studies detailing the cyclization of this compound are not prevalent, the principles are broadly applicable to this class of peptides. Research on other cell-penetrating peptides (CPPs) has shown that cyclization can significantly enhance cellular uptake and influence subcellular localization. nih.govencyclopedia.pub For instance, the cyclization of an R8 peptide via a disulfide bridge increased its uptake in certain cell lines by four-fold compared to its linear counterpart. encyclopedia.pub

Cyclization Strategy Description Primary Objective Reference
Head-to-TailAmide bond formation between N- and C-termini.Global conformational constraint, protease resistance. explorationpub.com
Side Chain-to-Side ChainCovalent bond between two amino acid side chains.Local conformational control, mimicking secondary structures. explorationpub.com
Disulfide BridgeOxidation of two cysteine residues to form a cystine link.Introduce a reversible cyclic constraint. nih.gov
Stapled PeptidesCovalent linkage of two amino acid side chains (often α-helical) using a synthetic brace.Stabilize secondary structures like α-helices. mdpi.com

This table summarizes common peptide cyclization strategies and their main goals in peptide design.

Linker Chemistry for Conjugation in Research Probes

The conjugation of peptides to functional moieties such as fluorescent dyes, cytotoxic drugs, or large biomolecules is essential for creating sophisticated research probes and targeted therapeutics like antibody-drug conjugates (ADCs). nih.govnih.gov The linker connecting the peptide to its cargo is a critical component that determines the stability, solubility, and release mechanism of the conjugate. fujifilm.com

The peptide sequence Ala-Ala-Phe, present in this compound, is structurally similar to peptide sequences used in cleavable linkers. For example, the related dipeptide Val-Cit is part of a well-known linker system that is cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells. nih.gov This cleavage is followed by the spontaneous decomposition of a p-aminobenzyl carbamate (B1207046) (PABC) spacer, releasing the attached drug. nih.govresearchgate.net

The p-aminobenzoate (pAb) moiety in this compound is analogous to the PABC spacer. Indeed, a commercially available linker, MP-Ala-Ala-PAB, is marketed for use in the synthesis of ADCs, highlighting the utility of this peptide sequence in linker technology. medchemexpress.cominvivochem.com Another similar sequence, Ala-Ala-Asn, has been used as a linker that is specifically cleaved by the enzyme legumain, which is also overexpressed in many tumors. nih.gov These enzyme-cleavable linkers are designed to be stable in systemic circulation and to release their payload only upon reaching the target tissue, thereby minimizing off-target toxicity. fujifilm.com

Linker Type Cleavage Mechanism Example Sequence/Structure Common Application Reference
Peptide LinkerEnzymatic (e.g., Cathepsin B, Legumain)Val-Cit-PABC, Ala-Ala-AsnAntibody-Drug Conjugates (ADCs) nih.gov
Hydrazone LinkerAcid-catalyzed hydrolysis (pH-sensitive)Hydrazone bondRelease in acidic endosomal/lysosomal compartments nih.gov
Disulfide LinkerReductionDisulfide bondRelease in the reducing intracellular environment researchgate.net
Thioether LinkerNon-cleavableMaleimide-thiol adductStable conjugation for probes where release is not desired nih.gov

This table outlines different types of linkers used for peptide conjugation, their release mechanisms, and common applications.

Molecular Mechanisms of Enzyme Inhibition by Cpp Ala Ala Phe Pab

Specific Target Peptidases and Their Enzymatic Roles

Cpp-Ala-Ala-Phe-pAb primarily targets two closely related M3 family zinc metallopeptidases: Thimet Oligopeptidase (TOP) and Neurolysin (NEL). pnas.orgnih.gov It also indirectly affects the activity of Angiotensin-Converting Enzyme (ACE) through one of its metabolites.

Thimet Oligopeptidase (TOP, EC 3.4.24.15)

Thimet oligopeptidase is a widely distributed, thiol-dependent metalloendopeptidase that plays a significant role in the processing of various physiologically active peptides. nih.govcore.ac.uk Found in both cytosolic and membrane-associated forms, TOP is involved in the degradation of neuropeptides such as bradykinin, neurotensin, and angiotensin I. nih.govmdpi.comwikipedia.org Its enzymatic activity is crucial for regulating diverse physiological processes, including neuroendocrine functions, metabolism, and immune responses. mdpi.comresearchgate.net TOP is also implicated in the intracellular processing of peptides for antigen presentation via the MHC Class I pathway. nih.gov

Neurolysin (NEL, EC 3.4.24.16)

Neurolysin, also a member of the M3 peptidase family, shares significant structural homology with TOP. pnas.orgsinobiological.com It is a zinc endopeptidase involved in the metabolic inactivation of bioactive peptides, including neurotensin, bradykinin, and substance P. sinobiological.comnih.gov NEL is found in various subcellular locations, including the cytosol, associated with the plasma membrane, and in mitochondria. pnas.orgontosight.ai Its primary role is in the degradation of small peptides, thereby terminating their signaling functions. nih.govontosight.ai

Angiotensin-Converting Enzyme (ACE) via Metabolites (e.g., Cpp-Ala-Ala)

While this compound itself is not a direct inhibitor of Angiotensin-Converting Enzyme (ACE), its metabolic breakdown can lead to potent ACE inhibition. nih.govcapes.gov.br In the presence of another peptidase, Neprilysin (EC 3.4.24.11), this compound is cleaved to produce the fragment Cpp-Ala-Ala. nih.govglpbio.com This metabolite is a potent inhibitor of ACE, with an IC50 value of 1.6 x 10⁻⁸ M for pig kidney ACE. nih.gov This indirect inhibition is an important consideration in biological systems where Neprilysin may be present. nih.gov

Characterization of Reversible Inhibition Kinetics

The inhibitory action of this compound on its target peptidases is reversible, a characteristic feature of its class of inhibitors. ebi.ac.uk

Determination of Dissociation Constants (Ki)

The potency of this compound as an inhibitor is quantified by its dissociation constant (Ki), which represents the concentration of the inhibitor required to occupy half of the active sites of the enzyme at equilibrium. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

For Thimet Oligopeptidase, this compound exhibits strong inhibition with a reported Ki value of 31 nM. ebi.ac.uk In contrast, its inhibition of Neurolysin is significantly weaker, with a Ki of 600 nM. ebi.ac.uk This difference in affinity highlights a degree of selectivity of the inhibitor for TOP over NEL.

Target EnzymeDissociation Constant (Ki)Reference
Thimet Oligopeptidase (TOP)31 nM ebi.ac.uk
Neurolysin (NEL)600 nM ebi.ac.uk

Substrate Analogue Binding Kinetics

This compound functions as a substrate analogue, meaning it binds to the active site of the enzyme in a manner similar to the natural substrate. core.ac.uk The N-[1-(R,S)-carboxy-3-phenylpropyl] (Cpp) group is a key structural feature that coordinates with the active site zinc ion of the metallopeptidase, a crucial interaction for its inhibitory potency. ebi.ac.uk The peptide portion of the inhibitor (Ala-Ala-Phe) occupies the substrate-binding subsites of the enzyme. core.ac.uk

Structure-function relationship studies have revealed that modifications to the peptide sequence can significantly impact inhibitory potency. For instance, substituting the alanine (B10760859) at the P2' position with proline results in the compound Cpp-Ala-Pro-Phe-pAb, which is a more potent inhibitor of TOP with a Ki of 7 nM. core.ac.ukebi.ac.uk This suggests that the proline residue provides a more favorable conformation for binding within the active site of TOP. core.ac.uk

Structural Basis of Enzyme-Inhibitor Interactions

The inhibitory activity of N-[1-(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate (this compound) against metallopeptidases, such as thimet oligopeptidase, is rooted in a series of specific molecular interactions within the enzyme's active site. The inhibitor is designed to mimic the structure of a natural substrate, allowing it to bind with high affinity but remain resistant to cleavage. This binding is a reversible process. ebi.ac.uk The structural basis for this inhibition involves a combination of coordination chemistry with the catalytic zinc ion, key interactions from its functional groups, and a precise fit into the enzyme's subsites.

Coordination Chemistry with Active Site Zinc Ions

A primary mechanism for the potent inhibition by this compound is the direct coordination of its N-terminal carboxylate group with the zinc ion (Zn²⁺) located at the catalytic center of the metallopeptidase. ebi.ac.ukebi.ac.uk This inhibitor belongs to the carboxylate class of reversible metallopeptidase inhibitors, where this interaction is a defining feature contributing significantly to inhibitory potency. ebi.ac.ukebi.ac.uk

In well-studied complexes between similar carboxylate inhibitors and metalloenzymes like thermolysin, structural analyses have revealed that both oxygen atoms of the inhibitor's carboxyl group coordinate with the active site zinc. core.ac.uk This bidentate coordination creates a stable complex that occupies the catalytic machinery of the enzyme, preventing it from processing its natural substrates. In addition to zinc coordination, the inhibitor's protonated secondary amino group is also believed to form multiple hydrogen bonds with surrounding residues in the active site, further stabilizing the enzyme-inhibitor complex. core.ac.uk

Contributions of Carboxylate and p-Aminobenzoate Moieties to Binding

The binding affinity of this compound is not solely dependent on zinc coordination; both the N-terminal carboxylate (from the Cpp group) and the C-terminal p-aminobenzoate moiety make critical contributions.

N-terminal Carboxylate Group: As detailed previously, this group's principal role is to directly engage and chelate the active site zinc ion, which is the cornerstone of its inhibitory function. ebi.ac.ukebi.ac.uk

Subsite Specificity and Binding Model (S1', S' sites)

This compound is understood to bind to metallopeptidases as a substrate analogue, where its constituent parts occupy specific subsites within the enzyme's active site cleft. The binding model suggests that the N-terminal Cpp (carboxy-3-phenylpropyl) group fits into the S1' subsite, while the peptide portion (Ala-Ala-Phe) extends into the S' subsites (P1', P2', P3'). core.ac.uk

The enzyme exhibits distinct preferences for the amino acid residues at these positions, which influences inhibitor potency. Research into structure-function relationships has shown that substitutions within the peptide backbone can significantly alter binding affinity. core.ac.uk For instance, while this compound is a potent inhibitor of thimet oligopeptidase, substituting the alanine at the P2' position with proline (Pro) results in a related compound, Cpp-Ala-Pro-Phe-pAb, that binds even more tightly. core.ac.uk This preference for proline at the P2' subsite is also observed in some of the enzyme's good substrates. core.ac.uk

InhibitorTarget EnzymeInhibition Constant (Ki)
This compoundThimet Oligopeptidase31 nM ebi.ac.uk
Cpp-Ala-Pro-Phe-pAbThimet Oligopeptidase7 nM ebi.ac.ukcore.ac.uk
This compoundNeurolysin600 nM ebi.ac.uk

Electrostatic Interactions (e.g., Salt Bridge Formation)

Beyond the coordination with the catalytic zinc, electrostatic forces play a crucial role in anchoring the inhibitor within the active site. A significant electrostatic interaction occurs involving the C-terminal p-aminobenzoate group. core.ac.uk The negative charge of this moiety is proposed to form a salt bridge with the positively charged side chains of lysine (B10760008) or arginine residues located in the more distant S4' or S5' subsites of the enzyme. core.ac.uk The binding energy associated with this interaction is substantial and is considered a key factor in the high affinity of p-aminobenzoate-containing inhibitors. core.ac.uk

Structure Activity Relationship Sar Analysis of Cpp Ala Ala Phe Pab Analogs

Impact of Amino Acid Substitutions on Inhibitory Potency

The inhibitory potency of Cpp-Ala-Ala-Phe-pAb analogs is highly dependent on the amino acid sequence, which interacts with the S' subsites of the target enzyme.

P1' and P2' Subsite Occupancy (e.g., Ala vs. Pro, Gly vs. Ala)

The residues at the P1' and P2' positions play a critical role in the binding affinity of these inhibitors.

Ala vs. Gly at P1': Substitution of Alanine (B10760859) (Ala) with Glycine (B1666218) (Gly) at the P1' position generally leads to weaker binding. core.ac.uknih.gov This is attributed to the increased conformational flexibility of the glycine residue compared to alanine. The methyl group of alanine appears to restrict the rotation around the N-Cα bond, which helps to orient the Cpp carboxyl group optimally for interaction with the zinc atom in the active site of the enzyme. core.ac.uk The difference in binding free energy suggests that a hydrophobic pocket model is insufficient to fully explain this observation. core.ac.uk

Pro vs. Ala at P2': Proline (Pro) is often favored over Alanine (Ala) at the P2' position. core.ac.uknih.gov Several potent substrates of thimet oligopeptidase contain proline at this position. core.ac.uk The substitution of Ala with Pro in inhibitor analogs leads to slightly tighter binding. core.ac.uk For instance, Cpp-Ala-Pro-Phe-pAb is a highly potent inhibitor of thimet oligopeptidase. core.ac.uknih.gov

AnalogP1' ResidueP2' ResidueRelative Inhibitory Potency
This compoundAlaAlaPotent
Cpp-Gly-Ala-Phe-pAbGlyAlaWeaker than Ala at P1' core.ac.uk
Cpp-Ala-Pro-Phe-pAbAlaProMore potent than Ala at P2' core.ac.uk

P3' Residue Contributions (e.g., Phe, Tyr, Trp, Leu)

The nature of the amino acid at the P3' position also significantly influences inhibitory activity, with a preference for hydrophobic and aromatic residues.

Aromatic Residues (Phe, Tyr, Trp): When Proline is at the P2' position, Phenylalanine (Phe) is preferred over Tyrosine (Tyr) and Tryptophan (Trp) at the P3' position. core.ac.uknih.gov However, in the Cpp-Ala-Ala-X-pAb series, the Tyr analog has been observed to bind more tightly than the Phe analog in some studies. core.ac.uk

Hydrophobic Residues (Leu): The presence of a large hydrophobic residue like Leucine (Leu) at the P3' position can be unfavorable and lead to a marked decrease in inhibitory potency. core.ac.uk In contrast, Leucine at the P1' position is also considered unfavorable. core.ac.uk

AnalogP2' ResidueP3' ResidueRelative Inhibitory Potency
Cpp-Ala-Pro-Phe-pAbProPheMost potent in this series core.ac.uk
Cpp-Ala-Pro-Tyr-pAbProTyrComparable to Phe analog core.ac.uk
Cpp-Ala-Pro-Trp-pAbProTrpLess potent than Phe analog core.ac.uknih.gov
Cpp-Ala-Ala-Leu-pAbAlaLeuMarkedly decreased potency core.ac.uk

Role of Terminal Moieties in Binding Affinity and Specificity

Modifications of the N-[1(RS)-carboxy-3-phenylpropyl] (Cpp) Group

The Cpp group is designed to interact with the S1 subsite of the enzyme. Even minor alterations to this group can have dramatic effects on inhibitory potency. For example, a significant difference in inhibitory strength is observed between carboxyphenylpropyl and carboxyphenylethyl derivatives of Ala-Ala-Phe-pAb, highlighting the importance of the precise structure of this moiety. core.ac.uk The carboxyl group of the Cpp moiety is believed to coordinate with the zinc ion in the enzyme's active site, and the secondary amino group can form hydrogen bonds with surrounding residues. core.ac.uk

Significance of the p-Aminobenzoate (pAb) Group

The p-aminobenzoate (pAb) group at the C-terminus makes a significant contribution to binding. core.ac.uknih.gov Removal of the pAb group, resulting in a free acid, leads to a notable increase in the inhibition constant (Ki), indicating weaker binding. core.ac.uk This suggests that the pAb group is involved in important interactions. It is proposed that the negatively charged carboxylate of the pAb group forms a salt bridge with a positively charged residue, such as lysine (B10760008) or arginine, in the S4' or S5' subsites of the enzyme. core.ac.uk Replacing the carboxyl group with a non-charged anilide results in a much weaker inhibitor. core.ac.uk

Conformational Flexibility and its Influence on Binding Characteristics

The conformational flexibility of the inhibitor molecule has a profound impact on its binding affinity. As mentioned earlier, the weaker binding of glycine-containing analogs is attributed to their increased rotational freedom. core.ac.uknih.gov Conversely, the introduction of more rigid structures, such as substituting Ala with Pro, can enhance binding by reducing the entropic penalty associated with the inhibitor adopting the correct conformation for binding. core.ac.uk Conformational restriction can orient key interacting groups, like the Cpp carboxyl group, for optimal interaction with the enzyme's active site. core.ac.uk This principle is a key consideration in the design of potent enzyme inhibitors.

Rational Design for Improved Selectivity Among Target Peptidases

The rational design of analogs of this compound has been a key strategy to enhance their selectivity for specific target peptidases, primarily focusing on distinguishing between the closely related metalloendopeptidases, thimet oligopeptidase (TOP, EC 3.4.24.15) and neurolysin (NEL, EC 3.4.24.16). nih.gov These enzymes share significant structural homology, which presents a challenge in developing selective inhibitors. nih.gov The design of such inhibitors often leverages subtle differences in the amino acid composition of their respective active sites.

A pivotal strategy in achieving selectivity has been the introduction of charged residues into the peptide backbone of the inhibitor. nih.gov This approach is based on a key difference in the extended binding sites of TOP and NEL: a negatively charged glutamic acid residue (Glu469) in TOP corresponds to a positively charged arginine residue (Arg470) in NEL. nih.gov These residues are positioned to interact with the P1' and/or P2' residues of the inhibitor. nih.gov

By substituting the non-charged alanine residues at the P1' or P2' positions with charged amino acids like aspartic acid (Asp) or arginine (Arg), researchers have successfully created analogs with heightened selectivity. nih.gov For instance, analogs incorporating aspartic acid, which is negatively charged, exhibit a higher affinity for NEL due to favorable electrostatic interactions with Arg470. nih.gov Conversely, analogs containing the positively charged arginine residue show a greater affinity for TOP, attracted to its negatively charged Glu469. nih.gov

The following table summarizes the inhibitory constants (Ki) of various Cpp-peptide-pAb analogs against thimet oligopeptidase, illustrating the impact of substitutions at the P1', P2', and P3' positions on inhibitory potency.

CompoundP1' ResidueP2' ResidueP3' ResidueKi for Thimet Oligopeptidase (nM)
Cpp-Gly-Pro-Phe-pAbGlyProPhe100
This compoundAlaAlaPhe50
Cpp-Ala-Pro-Phe-pAbAlaProPhe7
Cpp-Ala-Pro-Tyr-pAbAlaProTyr20
Cpp-Ala-Pro-Trp-pAbAlaProTrp20

Data sourced from Knight & Barrett, 1991. nih.govcore.ac.uk

Further research has led to the development of analogs of Cpp-Ala-Ala-Tyr-PABA with enhanced discriminatory ability. The strategic replacement of internal alanine residues with charged amino acids has yielded compounds with significantly improved selectivity for either NEL or TOP. nih.gov

CompoundModification from Cpp-Ala-Ala-Tyr-PABATarget Peptidase Selectivity
Cpp-Asp-Ala-Tyr-PABAAla at P1' replaced with AspHigher affinity for NEL
Cpp-Ala-Asp-Tyr-PABAAla at P2' replaced with AspHigher affinity for NEL
Cpp-Ala-Arg-Tyr-PABAAla at P2' replaced with ArgHigher affinity for TOP

Data based on findings from Oliveira et al., 2020. nih.gov

These structure-activity relationship studies demonstrate that rational design based on the electrostatic differences within the active sites of target enzymes is a powerful approach to developing highly selective peptidase inhibitors. The p-aminobenzoate group also plays a significant role in binding, likely through the formation of a salt bridge, as its removal leads to a marked decrease in inhibitory potency. nih.govcore.ac.uk

Biochemical and Cellular Research Applications of Cpp Ala Ala Phe Pab

Utilization as a Biochemical Tool for Enzyme Activity Modulation

Cpp-Ala-Ala-Phe-pAb serves as a highly specific inhibitor for modulating the activity of thimet oligopeptidase (TOP) and related enzymes in experimental settings. Its primary application is to selectively block the catalytic function of these peptidases, thereby allowing researchers to study the consequences of their inhibition. For example, in studies of protease activity in Chinese Hamster Ovary (CHO) cell production lines, this compound was used as a diagnostic tool to characterize the types of proteases present. researchgate.net

The specificity of this inhibitor is crucial for dissecting complex proteolytic systems. In research on bradykinin metabolism, this compound was used to differentiate the activity of TOP from that of angiotensin-converting enzyme (ACE). The results indicated that ACE, not TOP, was primarily responsible for the generation of specific bradykinin fragments in perfused rat lungs. oup.com This demonstrates the compound's value in attributing specific metabolic functions to individual enzymes within a complex biological milieu.

Furthermore, the compound is instrumental in characterizing newly discovered enzymes. In the first study of TOP from the protozoan parasite Trypanosoma cruzi (TOPTc), this compound was used to confirm the enzyme's identity and quantify its inhibition, yielding a specific half-maximal inhibitory concentration (IC50) value. unb.brunb.br This highlights its role as a standard reference inhibitor in enzymology. The interaction is so specific that mutagenesis of key amino acid residues (His473, Glu474, and His477) within the active site of TOP completely abolishes the enzyme's ability to bind to this compound, further cementing its use as a precise probe for active site integrity. dcu.ie

ParameterValueSource Organism
IC50 54.29 nMTrypanosoma cruzi

Table 1: Inhibition of Thimet Oligopeptidase (TOPTc) by this compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half, indicating a high potency. unb.brunb.br

Investigating the Physiological and Pathophysiological Roles of Target Peptidases

By inhibiting TOP, this compound enables researchers to investigate the enzyme's role in various physiological and pathophysiological contexts. A significant area of this research is in immunology, specifically antigen processing. Studies using cell lysates have shown that the application of a TOP inhibitor, Cpp-AAF-pAb, reduces the degradation of antigenic peptides. uva.nl This finding supports the hypothesis that TOP functions as a key "destroyer" of antigenic peptides, thereby influencing the repertoire of peptides presented by MHC class I molecules. uva.nl

The inhibitor is also used to probe the substrate specificity of peptidases in cellular extracts. For instance, treating cell lysates with this compound selectively inhibited the breakdown of peptides containing histidine, while the degradation of peptides with arginine and lysine (B10760008) residues was unaffected. uva.nl This allows for a detailed understanding of the target peptidase's contribution to intracellular peptide metabolism.

Conversely, the lack of an effect can be equally informative. In studies on the degradation of endoplasmic reticulum (ER) proteins under stress conditions, this compound failed to block a novel, non-proteasomal degradation pathway. nih.gov This result effectively ruled out the involvement of thimet oligopeptidase in this specific cellular process, allowing researchers to focus on other potential enzymatic candidates. nih.gov

Research AreaExperimental SystemFinding with this compoundImplication for Peptidase Role
Antigen Processing Cell LysatesInhibited degradation of antigenic peptide SIINFEKL. uva.nlTOP is a key regulator in the antigen presentation pathway.
ER Protein Degradation Cultured CellsFailed to inhibit a non-proteasomal degradation pathway. nih.govTOP is not involved in this specific ER stress response.
Bradykinin Metabolism Perfused Rat LungsDid not prevent the formation of key bradykinin fragments. oup.comDifferentiates TOP's role from that of ACE in bradykinin breakdown.
Substrate Specificity Cell LysatesInhibited degradation of histidine-containing peptides only. uva.nlDefines the specific cleavage preferences of TOP in a cellular context.

Table 2: Selected Applications of this compound in Elucidating Peptidase Function.

Development of In Vitro Systems for Protease Research

This compound is a foundational component in the development and validation of in vitro systems for studying proteases. Its availability as a well-characterized, specific inhibitor allows for the establishment of robust and reliable assays. In these systems, the compound is often used as a positive control for inhibition or as a tool to dissect the activities of multiple proteases within a single sample.

For example, when researchers are purifying a specific metalloproteinase from a complex mixture, such as a cell culture supernatant, this compound can be used to confirm that the isolated enzymatic activity indeed belongs to its target peptidase and not to a co-purified contaminant. researchgate.net Its use in characterizing the recombinant TOP enzyme from T. cruzi is a prime example of its application in validating an in vitro system based on a purified protein. unb.brunb.br The ability to specifically inhibit the enzyme confirms that the recombinant protein is correctly folded and catalytically active.

Studies on Peptide Stability and Metabolism in Research Models

Understanding the stability and metabolic fate of peptides is critical in many areas of biomedical research. This compound is a key tool in these investigations, allowing for the specific contribution of thimet oligopeptidase to peptide degradation to be assessed.

A significant challenge in utilizing peptide-based inhibitors for in vivo studies is their potential for rapid degradation by other proteases. This has led to the design of metabolically stable analogs. While this compound is a powerful research tool for in vitro and ex vivo experiments, its own stability in biological systems can be a limiting factor. The development of more robust inhibitors is therefore an important area of research. An example of this progression is the development of analogs like JA-2. uva.nlebi.ac.uk Such compounds are designed to retain the inhibitory specificity of the parent molecule while incorporating chemical modifications that increase their resistance to proteolysis, making them more suitable for studies in whole-organism models.

Advanced Analytical and Structural Characterization of Cpp Ala Ala Phe Pab and Its Complexes

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for providing detailed information about the atomic and molecular structure of Cpp-Ala-Ala-Phe-pAb.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution. walisongo.ac.id For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for full structural assignment.

1D ¹H NMR spectra provide initial information, identifying the types of protons present in the molecule, such as those in the aromatic rings of the phenylalanine and p-aminobenzoate groups and the methyl groups of the alanine (B10760859) residues. walisongo.ac.id However, due to significant signal overlap in molecules of this complexity, 2D NMR is necessary for complete analysis. walisongo.ac.id

Mass Spectrometry (MS) for Peptide Characterization

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing precise molecular weight determination and sequence information. researchgate.net For this compound, electrospray ionization (ESI) is a common method used to generate charged molecular ions for analysis. researchgate.net A high-resolution mass spectrometer can determine the monoisotopic mass of the compound with high accuracy, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is used for structural confirmation. researchgate.net In this process, the parent ion corresponding to this compound is isolated and fragmented. This fragmentation typically occurs at the peptide bonds, producing a series of characteristic b- and y-ions. Analysis of the mass differences between these fragment ions allows for the direct reading of the amino acid sequence (Ala-Ala-Phe), confirming the peptide's identity. nih.gov

Table 1: Theoretical Molecular Weight of this compound

PropertyValue
Chemical Formula C₃₂H₃₆N₄O₇
Average Molecular Mass 588.65 g/mol
Monoisotopic Mass 588.2584 g/mol

This interactive table provides the calculated molecular properties for this compound.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities generated during synthesis and for quantifying the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. nih.gov For this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. In this method, the peptide is injected onto a hydrophobic stationary phase (typically a C18 column) and eluted with an increasing gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA).

The purity of the sample is determined by integrating the area of the main peak in the resulting chromatogram and comparing it to the total area of all peaks, typically detected by UV absorbance at 214 or 280 nm. For most research applications, a purity of >95% is considered standard. googleapis.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.gov This hyphenated technique is a powerful tool for the analysis of this compound. embopress.org As the peptide elutes from the HPLC column, it is directly ionized and analyzed by the mass spectrometer. This provides simultaneous confirmation of the compound's retention time and molecular weight, offering a higher level of certainty in peak identification compared to HPLC with UV detection alone. mdpi.com LC-MS is particularly valuable for analyzing complex mixtures and for confirming the identity of low-level impurities. mit.edu

Biophysical Approaches for Ligand-Enzyme Binding Assessment

This compound is known as an inhibitor of specific enzymes, and biophysical methods are critical for quantifying its binding affinity and inhibitory potency. nih.govresearch-solution.com These assays typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor.

The primary parameter determined from these studies is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. This compound has been characterized as a potent inhibitor of thimet oligopeptidase (EC 3.4.24.15), a zinc metalloendopeptidase. core.ac.uk Studies have determined its Ki value to be in the nanomolar range, highlighting its strong binding to the enzyme's active site. research-solution.comcore.ac.uk For example, one study reported a Ki value of 7 nM when proline was substituted for the second alanine (Cpp-Ala-Pro-Phe-pAb), while another study noted that this compound itself is a potent inhibitor with a Ki between 10 and 30 nM. research-solution.comcore.ac.uk

These binding parameters are crucial for understanding the structure-activity relationship and for the rational design of more potent or selective inhibitors. core.ac.uk

Table 2: Reported Inhibition Data for this compound and Analogs

CompoundTarget EnzymeReported Kᵢ ValueReference
This compoundThimet Oligopeptidase10 - 30 nM research-solution.com
This compoundThimet Oligopeptidase~30 nM core.ac.uk
Cpp-Ala-Pro-Phe-pAbThimet Oligopeptidase7 nM core.ac.uk

This interactive table summarizes key research findings on the enzyme inhibitory activity of this compound.

Table 3: Compound Names Mentioned in this Article

Abbreviation or Trivial NameFull Chemical Name
This compound[Carboxy-3-phenylpropyl]-Alanine-Alanine-Phenylalanine-p-aminobenzoate
Cpp-Ala-Pro-Phe-pAb[Carboxy-3-phenylpropyl]-Alanine-Proline-Phenylalanine-p-aminobenzoate
AcetonitrileEthane-1-nitrile
Trifluoroacetic Acid (TFA)2,2,2-Trifluoroacetic acid

X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Inhibitor Complexes

A thorough review of scientific literature and structural databases reveals a notable absence of publicly available X-ray crystallography or cryo-electron microscopy (cryo-EM) data specifically for the peptide inhibitor this compound in complex with its target enzyme. While this specific compound has not been structurally characterized by these methods, this section will detail the principles of these powerful techniques and illustrate the types of detailed structural insights they provide for analogous enzyme-inhibitor complexes. The data presented are based on findings for other peptide inhibitors to exemplify the nature of information that would be obtained from such studies.

X-ray crystallography and cryo-EM are the premier techniques for elucidating the three-dimensional structures of biological macromolecules at atomic or near-atomic resolution. researchgate.net These methods are indispensable for understanding the precise molecular interactions between an enzyme and its inhibitor, which is critical for structure-based drug design and the development of more potent and selective therapeutic agents.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a peptide inhibitor binds to its target enzyme. The process involves growing a well-ordered crystal of the enzyme-inhibitor complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

Key insights derived from X-ray crystallography of enzyme-inhibitor complexes include:

Binding Mode and Conformation: The precise orientation and conformation of the inhibitor within the enzyme's active site can be visualized. This includes the torsional angles of the peptide backbone and the spatial arrangement of its side chains.

Intermolecular Interactions: A detailed map of all non-covalent interactions between the inhibitor and the enzyme can be generated. This includes hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For example, a study on a macrocyclic peptide inhibitor of MDM2 revealed specific hydrogen bonds between the peptide backbone and enzyme residues, such as between the NH of Val(7) and the CO of Gln(72) at a distance of 2.9 Å. nih.govresearchgate.net

Enzyme Conformational Changes: The binding of an inhibitor can induce significant conformational changes in the enzyme. X-ray crystallography can capture these changes, providing a "before and after" picture of the enzyme's structure.

Role of Solvent Molecules: The positions of ordered water molecules at the enzyme-inhibitor interface can be identified, revealing their role in mediating interactions and stabilizing the complex.

An illustrative example of data obtained from X-ray crystallography for a hypothetical enzyme-inhibitor complex is presented in Table 1.

Table 1: Illustrative X-ray Crystallography Data for a Peptide Inhibitor-Enzyme Complex

Parameter Value Significance
PDB ID 7NUS researchgate.net Unique identifier in the Protein Data Bank.
Resolution (Å) 2.1 Å A measure of the level of detail in the structure.
Space Group P6₁ Describes the symmetry of the crystal lattice. rcsb.org
Inhibitor Binding Site
Key Enzyme Residues Gln(72), His(96), K(94) nih.govresearchgate.net Amino acids in the enzyme that directly interact with the inhibitor.
Inhibitor Moieties Val(7), MeS(4) nih.govresearchgate.net Parts of the inhibitor that form key interactions.
Key Interactions
Hydrogen Bond Backbone NH of Val(7) - Backbone CO of Gln(72) nih.govresearchgate.net A specific hydrogen bond stabilizing the complex.
Distance (Å) 2.9 Å nih.govresearchgate.net The measured distance of the hydrogen bond.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large and flexible complexes that are difficult to crystallize. formulationbio.commdpi.com In cryo-EM, a solution of the sample is rapidly frozen in vitreous ice, preserving the native structure. formulationbio.com The frozen sample is then imaged in a transmission electron microscope, and sophisticated image processing techniques are used to reconstruct a 3D model from thousands of 2D projection images. researchgate.netresearchgate.net

While often used for larger protein assemblies, recent advances have made cryo-EM applicable to smaller proteins and their complexes. mdpi.com For an enzyme-inhibitor complex, cryo-EM can provide valuable information on:

Conformational Heterogeneity: Cryo-EM can capture multiple conformational states of the complex that may exist in solution, providing insights into the dynamic nature of the interaction. mdpi.com

Structure of Membrane-Bound Enzymes: It is a powerful tool for studying membrane proteins in a near-native environment, which are notoriously difficult to crystallize. nih.gov

Table 2 provides a representative example of the type of data that could be generated from a cryo-EM study of an enzyme-inhibitor complex.

Future Research Trajectories and Methodological Innovations

Development of Next-Generation Peptidomimetic Scaffolds

The evolution from traditional peptides to peptidomimetics is a cornerstone of modern drug discovery, addressing inherent limitations of peptides such as poor stability and low bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while offering improved pharmacological properties. openaccessjournals.comresearchgate.net

Future research will focus on creating novel scaffolds inspired by the Cpp-Ala-Ala-Phe-pAb structure. The "Cpp" (Cell-Penetrating Peptide) moiety is crucial for traversing cell membranes, a common feature in advanced drug delivery systems. mdpi.comacs.orgnih.gov Innovations in this area involve designing scaffolds that offer more than just structural mimicry. These next-generation designs may incorporate features that enhance target binding, improve proteolytic resistance, and fine-tune solubility and pharmacokinetic profiles. researchgate.net

Strategies for developing these scaffolds include:

Backbone Modifications: Introducing non-natural amino acids, such as α-aminoisobutyric acid (Aib), can induce specific secondary structures (e.g., helices) and enhance protease resistance. acs.org Other modifications like N-methylation of peptide bonds can also stabilize the molecule against degradation. researchgate.net

Topological Constraints: The use of cyclic peptides, stapled peptides, and other constrained architectures can pre-organize the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target. openaccessjournals.com

Hybrid Constructs: Combining the peptide sequence with non-peptidic elements, such as small organic molecules or nanoparticle-based carriers, can create multifunctional agents with enhanced delivery and therapeutic properties. researchgate.netfrontiersin.org

The goal is to move beyond simple imitation towards innovative molecular architectures that provide superior performance as therapeutic agents. frontiersin.org

Exploration of this compound Analogs for Novel Protease Targets

The compound this compound was initially investigated as an inhibitor of thimet oligopeptidase (EC 3.4.24.15), a metalloprotease. core.ac.uk Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to this peptide affect its inhibitory potency. core.ac.uk

A key area of future research is the systematic exploration of analogs to target a wider range of proteases, which are implicated in numerous diseases. nih.gov This involves modifying the peptide sequence at various positions to alter its binding specificity. For instance, research has shown that substituting Alanine (B10760859) (Ala) with Proline (Pro) at the P2' position can lead to tighter binding to thimet oligopeptidase. core.ac.uk The analog Cpp-Ala-Pro-Phe-pAb was found to be the most potent inhibitor in one study, with a Kᵢ of 7 nM. core.ac.uk

Further investigations will involve:

P-site Modifications: Systematically altering the amino acid residues at the P1', P2', and P3' sites that interact with the S' subsites of the target protease. The choice of aromatic or large hydrophobic amino acids at these positions can significantly influence binding affinity. core.ac.uk

Exploring the Cpp Group: Introducing substituents into the phenyl ring of the N-[1(RS)-carboxy-3-phenylpropyl] (Cpp) group can dramatically alter inhibitory potency, as small structural changes in this region have been shown to have significant effects. core.ac.uk

Targeting New Protease Families: While originally studied against a metalloprotease, analogs could be designed and screened against other protease classes, such as serine, cysteine, and aspartic proteases, by tailoring the peptide sequence to the specificities of their active sites. nih.govacs.org

The table below summarizes the inhibitory constants (Kᵢ) for several analogs of this compound against thimet oligopeptidase, illustrating the impact of structural modifications.

Table 1: Inhibitory Potency of Cpp-Peptide Analogs against Thimet Oligopeptidase Data sourced from Knight & Barrett, 1991. core.ac.uk

Compound P1' Residue P2' Residue P3' Residue Kᵢ (nM)
This compound Ala Ala Phe 19
Cpp-Ala-Ala-Tyr-pAb Ala Ala Tyr 10
Cpp-Ala-Pro-Phe-pAb Ala Pro Phe 7
Cpp-Ala-Pro-Tyr-pAb Ala Pro Tyr 11
Cpp-Ala-Pro-Trp-pAb Ala Pro Trp 13

Integration of High-Throughput Screening with Computational Design Workflows

The discovery of novel and more effective this compound analogs can be vastly accelerated by integrating high-throughput screening (HTS) with computational design. nih.gov This synergistic approach allows for the rapid evaluation of large virtual libraries of compounds before committing to costly and time-consuming chemical synthesis and biological testing. nih.govresearchgate.net

The workflow typically involves several stages:

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity of virtual analogs to a target protease. nih.govresearchgate.net This helps in prioritizing which compounds to synthesize.

Virtual Screening: Vast digital libraries containing millions of potential peptide analogs can be computationally screened to identify "hits" with promising predicted activity. nih.gov

High-Throughput Synthesis: Promising candidates identified through computational methods can be synthesized in parallel using automated platforms. openaccessjournals.com

High-Throughput Biological Assays: The synthesized compounds are then tested in HTS formats to measure their actual inhibitory activity against the target protease(s). google.comresearchgate.net Assays like the NanoClick permeability assay can also be used to rapidly assess a key property of these peptides. researchgate.net

Iterative Refinement: The experimental data from HTS is fed back into the computational models to improve their predictive accuracy. nih.govuni-marburg.de This iterative cycle of design, synthesis, and testing refines the molecular design, leading to the optimization of lead compounds. nih.gov

This integrated paradigm has revolutionized early-stage drug discovery by making the exploration of chemical space more efficient and data-driven. nih.govresearchgate.net

Advances in Peptide Synthesis and Characterization Technologies for Complex Analogs

The creation of the complex peptidomimetics and analogs discussed in the preceding sections relies heavily on sophisticated chemical synthesis and characterization technologies. openaccessjournals.com Recent advancements have been pivotal in enabling the construction of peptides with enhanced stability and bioactivity. openaccessjournals.commdpi.com

Key technological advances include:

Solid-Phase Peptide Synthesis (SPPS): While a foundational technique, modern SPPS has been enhanced with novel resins, such as ChemMatrix®, and advanced coupling chemistries that improve the synthesis of long or difficult sequences. openaccessjournals.commdpi.com Microwave-assisted SPPS has also emerged as a method to accelerate synthesis times. openaccessjournals.com

Incorporation of Non-Natural Amino Acids: The ability to incorporate a vast array of non-canonical amino acids allows for the creation of peptides with tailored properties, such as increased stability, constrained conformations, and novel side-chain functionalities. openaccessjournals.com

Ligation Chemistries: Techniques like native chemical ligation enable the assembly of larger proteins and complex peptide conjugates from smaller, chemically synthesized peptide fragments.

Advanced Characterization: Sophisticated analytical techniques are essential to confirm the identity, purity, and structural integrity of complex analogs. High-resolution mass spectrometry (HRMS) is used to verify the molecular weight and sequence, while multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the three-dimensional structure of the peptide in solution.

These technologies are indispensable for the design-build-test-learn cycle, providing the necessary tools to create and validate the next generation of this compound-based therapeutics. mdpi.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Cpp-ala-ala-phe-pab with reproducibility?

  • Methodological Answer : Begin with a detailed protocol outlining stoichiometric ratios, solvent systems, and reaction conditions (e.g., temperature, pH). Use orthogonal analytical techniques (e.g., NMR, HPLC-MS) to verify purity and structural integrity. For reproducibility, document all variables (e.g., batch-to-batch reagent quality) and adhere to IUPAC guidelines for reporting synthetic procedures. Include negative controls to isolate experimental artifacts .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound?

  • Methodological Answer : Systematically search databases like PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound AND synthesis"). Prioritize peer-reviewed journals over preprint repositories. Use citation tracking tools (e.g., Connected Papers) to map seminal studies and identify gaps. Critically evaluate conflicting data (e.g., divergent spectroscopic results) by comparing experimental conditions across studies .

Q. How can researchers ensure ethical compliance when handling biological data related to this compound?

  • Methodological Answer : For studies involving human or animal models, submit protocols to institutional review boards (IRBs) for approval. Use anonymized identifiers for participant data and adhere to GDPR or HIPAA standards. Include informed consent forms in supplementary materials and disclose funding sources to mitigate conflicts of interest .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Perform iterative analyses using standardized sample preparation (e.g., deuterated solvents, controlled humidity). Compare results against computational simulations (e.g., DFT for NMR chemical shifts). If discrepancies persist, conduct collaborative inter-laboratory studies to isolate instrumentation biases. Publish raw datasets in repositories like Zenodo for peer validation .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in pharmacological studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify EC50/IC50 values. Use bootstrapping to estimate confidence intervals for small sample sizes. For multi-variable assays (e.g., cytotoxicity vs. efficacy), employ multivariate ANOVA or machine learning pipelines (e.g., random forests) to identify confounding factors .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vivo applications?

  • Methodological Answer : Test buffering agents (e.g., Tris-HCl, phosphate) across physiological pH ranges. Use accelerated stability studies (e.g., elevated temperatures) to model degradation kinetics. Characterize degradation products via LC-MS and adjust formulation parameters (e.g., lyophilization, excipient selection) to enhance shelf life .

Q. What frameworks guide the assessment of methodological rigor in studies involving this compound?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For experimental designs, use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. Validate assays with positive/negative controls and report effect sizes with 95% confidence intervals .

Data Management & Reporting

Q. How should researchers archive and share raw data for transparency?

  • Methodological Answer : Deposit datasets in FAIR-aligned repositories (e.g., PubChem, ChEMBL) with unique DOIs. Use standardized metadata templates (e.g., ISA-Tab) to describe experimental conditions. For computational workflows, share Jupyter notebooks or Knime pipelines alongside raw code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.